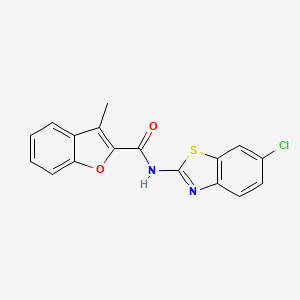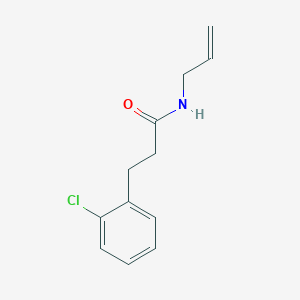
1-(3-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide
Overview
Description
1-(3-Fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a fluorobenzoyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-(3-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorobenzoyl chloride. The fluorobenzoyl chloride is then reacted with a piperidine derivative under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(3-Fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group plays a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: This compound lacks the dipropyl groups, which may affect its binding affinity and biological activity.
3-Fluorobenzoyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the chloride group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-3-10-21(11-4-2)18(23)15-8-12-22(13-9-15)19(24)16-6-5-7-17(20)14-16/h5-7,14-15H,3-4,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZBLOOZUZIFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B4690007.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4690009.png)

![3-(3-chlorophenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4690018.png)
![cycloheptyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4690026.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4690040.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorobenzyl)-1-piperazinecarboxamide](/img/structure/B4690057.png)



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B4690097.png)

![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)
